Differentiation via Guaranteed Minimum Purity vs. Unspecified-Grade Analogs
Commercially, the target compound is supplied with a quantified minimum purity specification of 95% (AKSci) or 97% (Bidepharm) . This specification is critical for procurement as structurally similar compounds, such as [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid, are often listed in open databases without any guaranteed purity data, posing a risk for reproducible synthesis [1].
| Evidence Dimension | Minimum Purity Specification |
|---|---|
| Target Compound Data | 95% (AKSci) / 97% (Bidepharm) |
| Comparator Or Baseline | [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid |
| Quantified Difference | No minimum purity standard reported for the comparator in public databases |
| Conditions | Vendor specification sheets |
Why This Matters
A specified purity of ≥95% enables procurement of defined-quality building blocks essential for reproducible SAR studies and analytical method development.
- [1] PubChem. (n.d.). [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid. Compound summary. Retrieved May 7, 2026. View Source
